N'-[(E)-1-(4-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide
Description
N'-[(E)-1-(4-Chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide is a carbohydrazide derivative featuring a pyrazine ring and a 4-chlorophenyl ethylidene moiety. Its structure is characterized by an (E)-configuration at the hydrazone bond, critical for bioactivity. This compound belongs to a class of Schiff bases known for diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. Its synthesis typically involves condensation of 2-pyrazinecarbohydrazide with 1-(4-chlorophenyl)ethanone under acidic conditions .
Properties
Molecular Formula |
C13H11ClN4O |
|---|---|
Molecular Weight |
274.70 g/mol |
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H11ClN4O/c1-9(10-2-4-11(14)5-3-10)17-18-13(19)12-8-15-6-7-16-12/h2-8H,1H3,(H,18,19)/b17-9+ |
InChI Key |
QHUWHTLRWWNPGY-RQZCQDPDSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NC=CN=C1)/C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(=NNC(=O)C1=NC=CN=C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(4-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide typically involves the condensation of 4-chloroacetophenone with pyrazine-2-carbohydrazide. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, and under controlled temperature conditions . The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-1-(4-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(4-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(4-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit enzymes like topoisomerase or kinases, leading to the disruption of DNA replication and cell division in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to interfere with the cell wall synthesis or protein synthesis in microorganisms.
Comparison with Similar Compounds
Core Heterocyclic Variations
- Pyrazine vs. Pyridine : Replacing pyrazine with pyridine (e.g., N'-[(E)-1-(4-fluorophenyl)ethylidene]pyridine-2-carbohydrazide) alters electronic properties. Pyrazine’s electron-deficient nature may enhance binding to biological targets compared to pyridine derivatives .
- Thiazole and Pyrazole Analogues : Thiazole derivatives (e.g., 4-[(2-(1-(4-bromophenyl)ethylidene]-1-[4-(4-chlorophenyl)thiazole-2-yl-hydrazinyl]) exhibit enhanced anticancer activity due to sulfur’s electronegativity, while pyrazole analogues (e.g., N′-[(E)-1-(4-chlorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide) show improved solubility from thienyl substituents .
Substituent Effects
- Halogen Substitution : Chloro, bromo, and fluoro substituents on the phenyl ring enhance bioactivity. For example:
- Hydroxy and Methoxy Groups: Phenolic groups (e.g., in (E)-N′-[1-(4-chlorophenyl)ethylidene]-2-hydroxybenzohydrazide) improve antioxidant activity but reduce antimicrobial efficacy compared to halogens .
Conformational Analysis
X-ray crystallography confirms the (E)-configuration in hydrazone derivatives, which is essential for planar molecular geometry and optimal target binding. For instance, (2E)-2-[1-(1,3-benzodioxol-5-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide shows a dihedral angle of 8.2° between aromatic rings, facilitating π-π stacking .
Yield and Purity
- Acetylation: Derivatives like di-acetoxy phenols (6a,b) achieve 70–85% yields, confirmed by IR and NMR .
- Crystallization: Ethanol/DMF mixtures yield high-purity sulfone-containing hydrazines (e.g., 8a–c) with melting points >200°C .
Antimicrobial Activity
Anticancer Activity
- Thiazole Derivatives : Compound 5a shows IC₅₀ = 4.2 μM against MCF-7 breast cancer cells, attributed to the 4-bromophenyl group enhancing apoptosis .
- Palladium Complexes : Pyrazinecarbohydrazide ligands in Pd(II) complexes inhibit protein tyrosine phosphatases (PTPs), with IC₅₀ values <10 μM .
Physicochemical Properties
- Solubility : Pyrazine derivatives exhibit moderate water solubility (∼2 mg/mL) due to hydrogen-bonding hydrazide groups. Thienyl substituents (e.g., in ) improve lipophilicity (logP = 3.2) .
- Thermal Stability : Melting points range from 223–225°C for hydroxybenzohydrazides to >250°C for sulfone derivatives .
Biological Activity
N'-[(E)-1-(4-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide is a compound of interest due to its potential biological activities, which include antibacterial, antifungal, and anticancer properties. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a pyrazine ring and a hydrazone linkage. The molecular formula is with a molecular weight of approximately 273.72 g/mol. The presence of the 4-chlorophenyl group is significant for its biological activity.
Antibacterial Activity
Research has demonstrated that N'-[(E)-1-(4-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide exhibits notable antibacterial properties. In vitro studies have shown it to be effective against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate strong bactericidal effects, comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal activity against various fungi, including Candida albicans. The compound's efficacy was assessed using the broth microdilution method, revealing a promising antifungal profile.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 32 |
| Aspergillus niger | 64 |
Anticancer Activity
The anticancer potential of N'-[(E)-1-(4-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide has been evaluated in various cancer cell lines. Studies indicate that it induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.
Case Study: MCF-7 Breast Cancer Cells
- Cell Viability Assay : IC50 value determined to be 15 µM.
- Mechanism : Induction of apoptosis through mitochondrial pathway.
The biological activity of N'-[(E)-1-(4-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial cell wall synthesis.
- DNA Interaction : It may intercalate into DNA, disrupting replication and transcription processes in cancer cells.
- Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to cellular damage in pathogens and cancer cells.
Q & A
Q. What are the optimal synthetic routes for synthesizing N'-[(E)-1-(4-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide, and how can reaction conditions be optimized?
The synthesis typically involves a condensation reaction between 2-pyrazinecarbohydrazide and 4-chloroacetophenone derivatives. Key steps include:
- Solvent selection : Ethanol or methanol under reflux conditions to facilitate imine bond formation .
- Catalysts : Acidic (e.g., acetic acid) or basic (e.g., triethylamine) conditions to control reaction kinetics and minimize side products .
- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, while nuclear magnetic resonance (NMR) spectroscopy confirms hydrazone bond formation and purity .
- Yield optimization : Adjusting molar ratios (1:1.2 for hydrazide:aldehyde) and reaction times (6–12 hours) improves efficiency .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Spectroscopic methods :
- 1H/13C NMR : Assigns protons and carbons in the pyrazine, hydrazide, and 4-chlorophenyl groups .
- FT-IR : Identifies C=N (1560–1620 cm⁻¹) and N-H (3200–3350 cm⁻¹) stretching frequencies .
- Chromatography : HPLC with UV detection (λ = 254–280 nm) assesses purity (>95%) .
- X-ray crystallography : Resolves molecular conformation (e.g., E/Z isomerism) and hydrogen-bonding networks in solid-state structures .
Q. What are the recommended storage and handling protocols to ensure compound stability?
- Storage : Inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation .
- Handling : Use gloveboxes or fume hoods to avoid moisture absorption and decomposition of the hydrazone moiety .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and biological interactions?
- Molecular docking : Models interactions with target proteins (e.g., kinases or enzymes) using software like AutoDock Vina. Focus on the pyrazine ring’s electron-deficient nature and the 4-chlorophenyl group’s hydrophobic interactions .
- DFT calculations : Optimize geometry (B3LYP/6-31G* basis set) to study charge distribution and frontier molecular orbitals (HOMO-LUMO gap), correlating with redox behavior .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and exposure times (24–48 hours) to minimize variability .
- Structural analogs : Compare derivatives (e.g., nitro- or methoxy-substituted phenyl groups) to isolate substituent effects on activity .
- Mechanistic studies : Evaluate mitochondrial membrane depolarization (JC-1 assay) or DNA intercalation (ethidium bromide displacement) to clarify mode of action .
Q. How can researchers design derivatives to enhance selectivity for specific therapeutic targets?
- Bioisosteric replacement : Substitute the pyrazine ring with pyridine or triazole to modulate electronic properties .
- Functional group addition : Introduce sulfonyl or hydroxyl groups to improve solubility and target binding via hydrogen bonding .
- SAR analysis : Test substituents at the 4-chlorophenyl position (e.g., fluoro, methyl) to optimize steric and electronic complementarity with target sites .
Q. What analytical challenges arise in studying degradation products or metabolites of this compound?
- LC-MS/MS : Identifies major metabolites (e.g., hydrolyzed hydrazide or oxidized pyrazine) in vitro using liver microsomes .
- Degradation pathways : Acidic conditions cleave the hydrazone bond, forming 2-pyrazinecarboxylic acid and 4-chloroacetophenone; alkaline conditions favor dimerization .
- Stability studies : Accelerated stability testing (40°C/75% RH for 6 months) quantifies degradation kinetics .
Methodological Considerations
Q. How should researchers validate the compound’s purity and identity in collaborative studies?
Q. What in vitro models are most suitable for preliminary toxicity screening?
- Cell viability assays : MTT or resazurin-based tests in HepG2 (liver) and HK-2 (kidney) cell lines assess organ-specific toxicity .
- Genotoxicity : Comet assay or γH2AX foci detection identifies DNA damage at sub-cytotoxic concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
